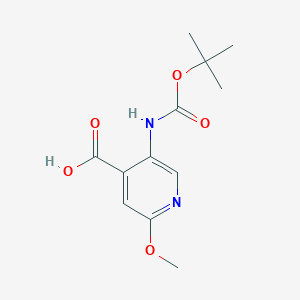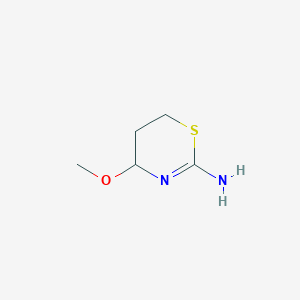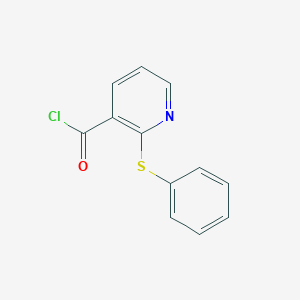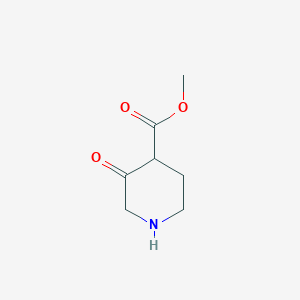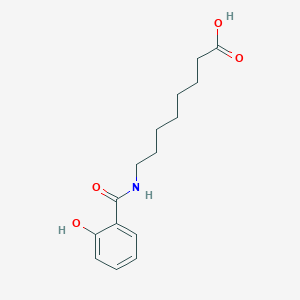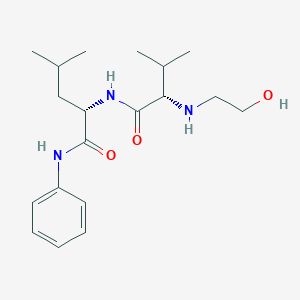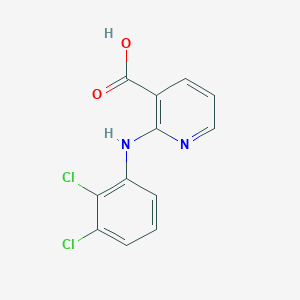![molecular formula C8H11NO2 B065117 (R)-1-Azaspiro[4.4]nonane-2,6-dione CAS No. 187106-15-6](/img/structure/B65117.png)
(R)-1-Azaspiro[4.4]nonane-2,6-dione
Overview
Description
®-1-Azaspiro[44]nonane-2,6-dione is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro[44]nonane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Azaspiro[4.4]nonane-2,6-dione typically involves enantio- and diastereo-selective methods. One common approach is the asymmetric alkylation and reduction using C2-symmetric cycloalkane-1,2-diols as chiral auxiliaries . This method ensures high enantioselectivity and diastereoselectivity, producing the desired spirocyclic dione with high purity.
Industrial Production Methods
Industrial production of ®-1-Azaspiro[4.4]nonane-2,6-dione may involve large-scale asymmetric synthesis techniques, utilizing chiral catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-1-Azaspiro[4.4]nonane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding spirocyclic oxides.
Reduction: Reduction reactions can yield spirocyclic alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides and amines can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include spirocyclic oxides, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, ®-1-Azaspiro[4.4]nonane-2,6-dione is used as a building block for the synthesis of complex spirocyclic compounds.
Biology
In biological research, this compound is investigated for its potential as a scaffold for drug design. Its spirocyclic framework can mimic natural products, making it a valuable tool in the development of bioactive molecules .
Medicine
In medicinal chemistry, ®-1-Azaspiro[4.4]nonane-2,6-dione derivatives are explored for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including neurological disorders and cancer .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and catalysts. Its unique structure imparts desirable properties to these materials, enhancing their performance in various applications .
Mechanism of Action
The mechanism of action of ®-1-Azaspiro[4.4]nonane-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, modulating biological processes at the molecular level . The spirocyclic structure allows for precise binding to these targets, enhancing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
®-Spiro[4.4]nonane-1,6-dione: Similar in structure but lacks the nitrogen atom, resulting in different chemical properties and reactivity.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Contains additional nitrogen atoms, which can alter its biological activity and chemical behavior.
1,6-Dioxaspiro[4.4]nonane: Features oxygen atoms in the spirocyclic framework, leading to different applications and reactivity.
Uniqueness
®-1-Azaspiro[4.4]nonane-2,6-dione stands out due to its unique nitrogen-containing spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, offering advantages over similar compounds in terms of reactivity, selectivity, and potential therapeutic benefits.
Properties
IUPAC Name |
(5R)-1-azaspiro[4.4]nonane-2,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-6-2-1-4-8(6)5-3-7(11)9-8/h1-5H2,(H,9,11)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGWFGOAUWPEFB-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(C1)CCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@@]2(C1)CCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101290514 | |
| Record name | (5R)-1-Azaspiro[4.4]nonane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101290514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187106-15-6 | |
| Record name | (5R)-1-Azaspiro[4.4]nonane-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187106-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5R)-1-Azaspiro[4.4]nonane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101290514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



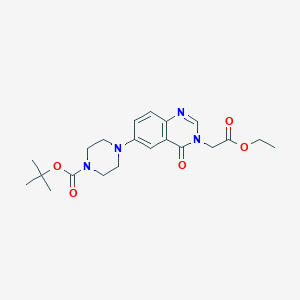
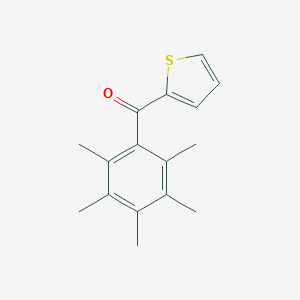
![Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B65038.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B65042.png)
![5,5-Dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B65047.png)
